

A Comparative Guide to the NMR Characterization of 4-Nitrobenzaldehyde Derivatives

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Compound of Interest

Compound Name: 4-Nitrobenzaldehyde

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Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical and pharmaceutical sciences for the structural elucidation of organic molecules. This guide provides a comparative analysis of the ^1H and ^{13}C NMR spectra of **4-Nitrobenzaldehyde** and its derivatives. The presented data, supported by detailed experimental protocols, will aid researchers in the unambiguous characterization of these important chemical entities.

Comparative NMR Data

The following table summarizes the ^1H and ^{13}C NMR chemical shift values (δ) in parts per million (ppm) for **4-Nitrobenzaldehyde** and a selection of its derivatives. All spectra were recorded in deuterated chloroform (CDCl_3), a common solvent for NMR analysis.

Compound	¹ H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)	¹³ C NMR Chemical Shifts (δ, ppm)
4-Nitrobenzaldehyde	10.17 (s, 1H, CHO), 8.41 (d, J = 12.0 Hz, 2H, Ar-H), 8.09 (d, J = 8.0 Hz, 2H, Ar-H)[1]	190.4, 151.1, 140.1, 130.5, 124.3[1]
2-Nitrobenzaldehyde	10.42 (s, 1H, CHO), 8.12 (d, 1H, Ar-H), 7.96 (d, 1H, Ar-H), 7.81 (t, 1H, Ar-H), 7.78 (t, 1H, Ar-H)[2]	Not readily available in the search results.
4-Chloro-3-nitrobenzaldehyde	10.06 (s, 1H, CHO), 8.38 (d, J = 2.0 Hz, 1H, Ar-H), 8.06 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.79 (d, J = 8.4 Hz, 1H, Ar-H)[3]	188.5, 150.0, 138.5, 133.8, 131.9, 128.8, 124.9[3]
2-Chloro-5-nitrobenzaldehyde	10.50 (s, 1H, CHO), 8.74 (d, J = 2.8 Hz, 1H, Ar-H), 8.39 (dd, J = 8.8, 2.8 Hz, 1H, Ar-H), 7.71 (d, J = 8.8 Hz, 1H, Ar-H)	Not readily available in the search results.
4-Hydroxy-3-nitrobenzaldehyde	Data reported in a different solvent (not directly comparable).	Not readily available in the search results.

Analysis of Spectral Data:

The position of the aldehyde proton signal in ¹H NMR is consistently found in the downfield region (around 10 ppm) due to the deshielding effect of the carbonyl group. The electron-withdrawing nitro group (-NO₂) significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower field strengths compared to unsubstituted benzaldehyde. The substitution pattern on the aromatic ring dictates the multiplicity and coupling constants of these proton signals, providing valuable information for isomer differentiation. For instance, the para-substituted **4-Nitrobenzaldehyde** exhibits a characteristic pair of doublets, while the ortho- and meta-substituted derivatives display more complex splitting patterns.

In ^{13}C NMR, the carbonyl carbon exhibits a resonance in the highly deshielded region (around 190 ppm). The chemical shifts of the aromatic carbons are also influenced by the substituents, with the carbon atom attached to the nitro group showing a downfield shift.

Experimental Protocol for NMR Analysis

The following is a generalized procedure for the preparation and analysis of **4-Nitrobenzaldehyde** derivatives using NMR spectroscopy.

1. Sample Preparation:

- Weigh approximately 10-20 mg of the **4-Nitrobenzaldehyde** derivative.
- Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Transfer the solution to a clean 5 mm NMR tube.

2. NMR Data Acquisition:

- The NMR spectra can be acquired on a 400 MHz (or higher) spectrometer.
- ^1H NMR:
 - Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Typical acquisition parameters include a spectral width of 0-12 ppm, a pulse width of 30-45°, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR:
 - Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each carbon.
 - A greater number of scans is typically required compared to ^1H NMR.

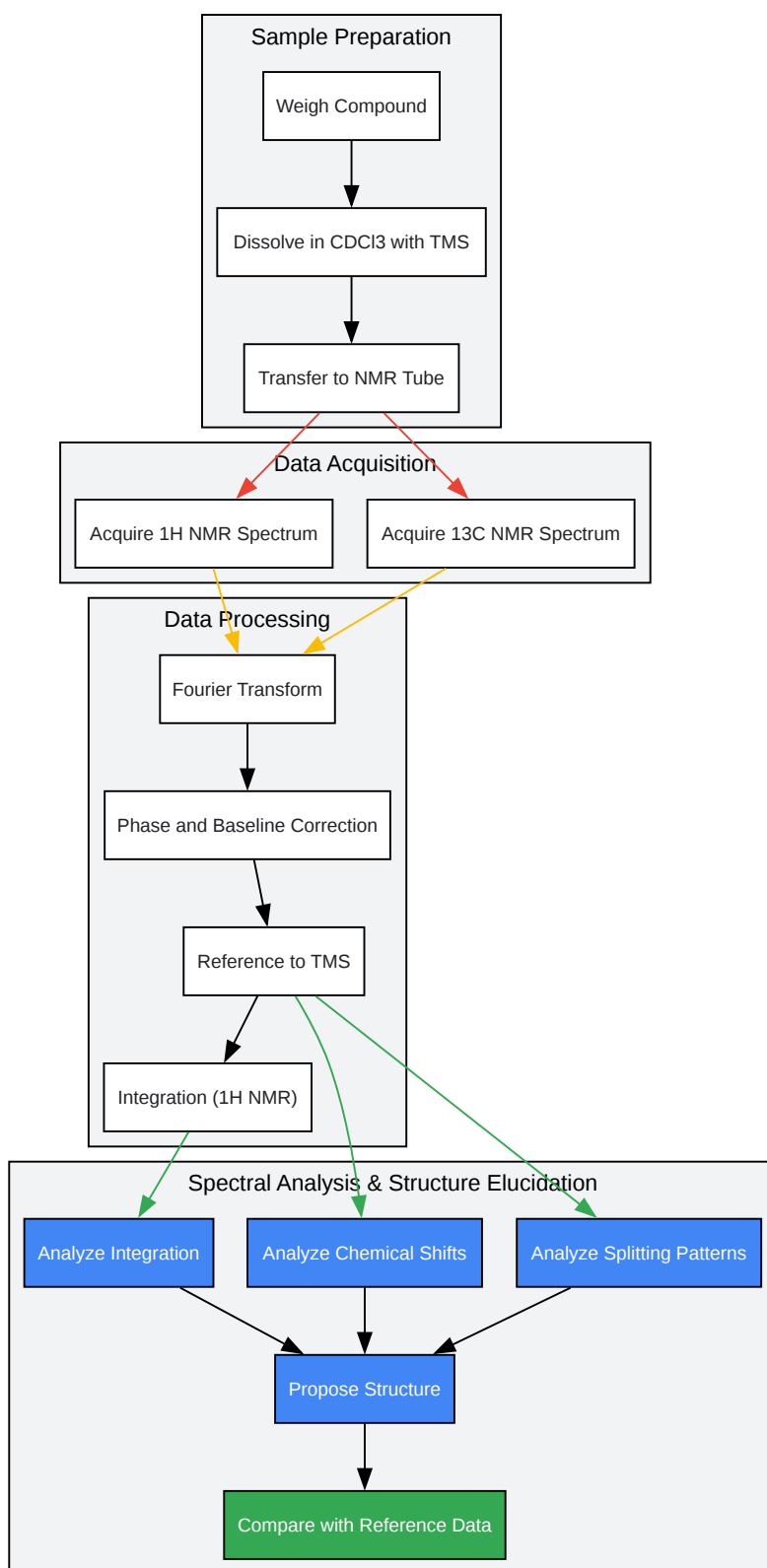
- Typical acquisition parameters include a spectral width of 0-220 ppm and a relaxation delay of 2 seconds.

3. Data Processing:

- Apply a Fourier transform to the raw data.
- Perform phase and baseline corrections to the resulting spectrum.
- Reference the chemical shifts to the internal standard (TMS).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Workflow for Characterization

The following diagram illustrates the logical workflow for the characterization of a **4-Nitrobenzaldehyde** derivative using NMR spectroscopy.



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Caption: Workflow for NMR Characterization of **4-Nitrobenzaldehyde** Derivatives.

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